1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

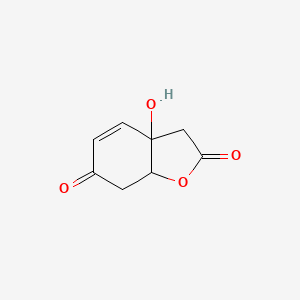

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is also known by its IUPAC name, 3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione . This compound is characterized by its unique structure, which includes a cyclohexane ring with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and reduction reactions to introduce the keto and hydroxy groups . Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide involves its interaction with specific molecular targets and pathways. For instance, its anti-ulcer activity is believed to be due to its ability to inhibit certain enzymes involved in the production of gastric acid . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide can be compared with other similar compounds, such as:

1-Oxo-4-hydroxy-2-en-4-methylcyclohexa-5,8-olide: Similar structure but with a methyl group instead of an ethyl group.

1-Oxo-4-hydroxy-2-en-4-propylcyclohexa-5,8-olide: Similar structure but with a propyl group instead of an ethyl group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, with the molecular formula C8H8O4 and CAS number 55604-88-1, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, particularly its anti-ulcer and potential anti-cancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 55604-88-1 |

| Purity | ≥95% |

1. Anti-Ulcer Activity

Research indicates that this compound exhibits potent anti-ulcer properties. In studies involving animal models, this compound demonstrated significant protective effects against gastric ulcers. The mechanism is believed to involve the enhancement of mucosal defense mechanisms and reduction of gastric acid secretion.

Case Study Findings:

In a controlled study, rats treated with this compound showed a marked decrease in ulcer index compared to the control group. Histopathological evaluations revealed improved gastric mucosal integrity and reduced inflammatory cell infiltration in treated subjects.

2. Antitumor Activity

Emerging evidence suggests that this compound may also possess antitumor properties. A study focused on its effects on Ehrlich Ascites Carcinoma (EAC) cells demonstrated that the compound significantly inhibited tumor cell viability.

Research Findings:

The study utilized molecular docking techniques to predict interactions between the compound and key receptors involved in cancer progression. Results indicated that treatment with this compound led to:

- 100% reduction in tumor cell viability.

- Enhanced apoptotic activity , as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2).

Histopathological analysis confirmed that the compound did not adversely affect liver or kidney function, indicating a favorable safety profile.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress associated with ulcer formation and cancer progression.

- Modulation of Apoptosis : By influencing apoptotic pathways, it promotes cancer cell death while sparing normal cells.

- Enhancement of Mucosal Defense : Its ability to strengthen gastric mucosal barriers contributes to its anti-ulcer efficacy.

Properties

IUPAC Name |

3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTIRZSUTZHBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)(C=CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of finding 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?

A1: This compound, also known as 1-oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, represents a significant finding as it is likely biogenetically linked to pyrrolidine alkaloids also identified in Jacobaea gigantea [, ]. This is particularly interesting because pyrrolidine alkaloids were previously unreported in the Jacobaea/Senecio genera. The co-occurrence of these compounds suggests a shared biosynthetic pathway and warrants further investigation into their potential synergistic activities.

Q2: How was 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione isolated from Jacobaea gigantea?

A2: Researchers successfully isolated 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione from the n-butanolic fraction of Senecio giganteus (synonym: Jacobaea gigantea) flowers []. This was achieved by employing Fast Centrifugal Partition Chromatography (FCPC), a technique that enables the rapid isolation of target compounds from complex mixtures. The structure was confirmed through spectroscopic analysis including UV, 1H NMR, 13C NMR, and mass spectrometry.

Q3: What other types of compounds were found alongside 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?

A3: In addition to 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, researchers identified a range of other phenolic compounds in Jacobaea gigantea. These included another quinone derivative, jacaranone, as well as chlorogenic acid, hyperoside, quercetin 3-O-β-D-robinobioside, isorhamnetin-3-O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide, and isorhamnetin-3-O-β-D-glucuronide-6″-methyl ester []. The presence of these diverse compounds highlights the rich chemical diversity found within this plant species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.